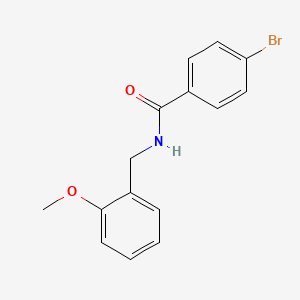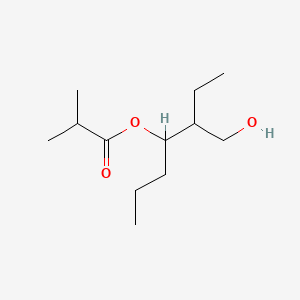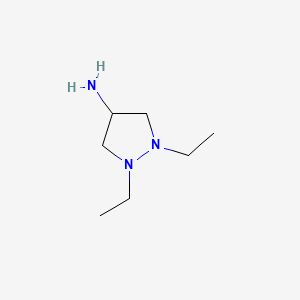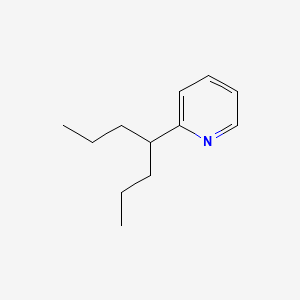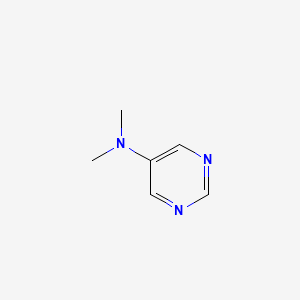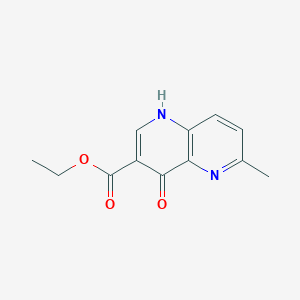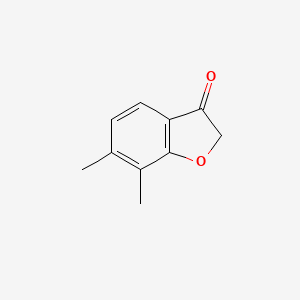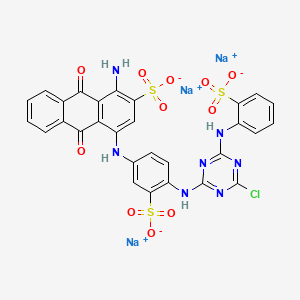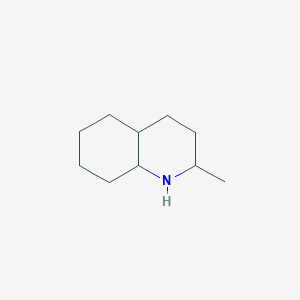
十氢喹啉,2-甲基
描述
Decahydroquinoline, 2-methyl, also known as 2-Methyldecahydroquinoline, is a heterocyclic organic compound . It is typically found in the form of a hydrochloride salt . The CAS Number for the hydrochloride form is 1071704-80-7 .
Molecular Structure Analysis
The molecular formula of Decahydroquinoline, 2-methyl, is C10H19N . The molecular weight is 153.26 g/mol .Physical And Chemical Properties Analysis
Decahydroquinoline, 2-methyl, is typically found in the form of a powder . The storage temperature is room temperature .科学研究应用
- Decahydroquinoline, 2-methyl is used in the synthesis of various chemical compounds . For instance, it has been used in the total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A . The synthesis was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound .
- Decahydroquinoline, 2-methyl has potential applications in the field of medicinal chemistry . It forms a vital scaffold for leads in drug discovery . However, the specific pharmaceutical applications of this compound are not explicitly mentioned in the sources.
- In biology, decahydroquinoline, 2-methyl is known to be a part of poison frog alkaloids . These alkaloids were isolated from the same poison frog species, Oophaga (Dendrobates) pumilio, from Panama . However, the specific biological applications of this compound are not detailed in the sources.
- While there’s no specific mention of decahydroquinoline, 2-methyl in industrial applications, quinoline, a related compound, has versatile applications in the fields of industrial and synthetic organic chemistry .
- There’s no specific mention of decahydroquinoline, 2-methyl in environmental applications. However, green chemistry principles are being applied to reduce the environmental impact of chemical synthesis, which could potentially involve the use of such compounds .
Chemical Synthesis
Pharmaceutical Applications
Biological Applications
Industrial Applications
Environmental Applications
Agricultural Applications
- Decahydroquinoline, 2-methyl has been used in the total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A . The synthesis was achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from a known compound .
- Decahydroquinoline (DHQ) alkaloids, which include Decahydroquinoline, 2-methyl, are unique natural products that can be divided into three distinct sets . The first group of these alkaloids are simple 2,5-disubstituted DHQs isolated from dart poison frogs and ants .
Synthesis of Poison Frog Alkaloids
Marine Derived Decahydroquinoline Alkaloid Chemistry
Pharmacological Activity
- Decahydroquinoline (DHQ) alkaloids, which include Decahydroquinoline, 2-methyl, are unique natural products that can be divided into three distinct sets . The first group of these alkaloids are simple 2,5-disubstituted DHQs isolated from dart poison frogs and ants . These diverse cis- or trans- fused decahydroquinolines are equipped with various short alkyl and alkenyl side chains .
- The total synthesis of two decahydroquinoline poison frog alkaloids ent-cis-195A and cis-211A were achieved in 16 steps (38% overall yield) and 19 steps (31% overall yield), respectively, starting from known compound . Both alkaloids were synthesized from the common key intermediate in a divergent fashion .
- N-methyl-2,5-disubstituted decahydroquinoline, a derivative of Decahydroquinoline, 2-methyl, has been identified in more than 12 of the more than 25 species recently assigned to the genus Ameerega . In some cases, the relative configuration of the N-methyldecahydroquinolines was determined by comparison .
Marine Derived Decahydroquinoline Alkaloid Chemistry
Synthesis of Poison Frog Alkaloids
N-Methyldecahydroquinolines
安全和危害
The safety data sheet for Decahydroquinoline indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSRUBXMUSOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydroquinoline, 2-methyl | |
CAS RN |
20717-43-5 | |
| Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



